molecular formula C22H25N3O4S2 B2913788 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 892855-90-2

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2913788
CAS No.: 892855-90-2
M. Wt: 459.58
InChI Key: YLYLEWCBVOPOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with 4,5-dimethyl groups at the aromatic ring, linked via an amide bond to a sulfamoyl benzamide moiety. The sulfamoyl group is further substituted with a methyl group and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) chain, introducing both lipophilic and polar characteristics.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-6-11-19-20(15(14)2)23-22(30-19)24-21(26)16-7-9-18(10-8-16)31(27,28)25(3)13-17-5-4-12-29-17/h6-11,17H,4-5,12-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYLEWCBVOPOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amidation reaction between the benzothiazole derivative and a suitable benzoyl chloride.

    Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with a sulfonamide derivative under basic conditions.

    Oxolan-2-yl Methylation: The final step involves the methylation of the oxolan-2-yl group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor. It can also serve as a probe for investigating cellular pathways.

Medicine

In medicine, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide may have potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular pathways. Additionally, it may interact with receptors on the cell surface, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

The target compound’s benzothiazole core distinguishes it from other heterocyclic systems. Key analogues include:

Compound ID/Name Heterocycle Key Substituents (Sulfamoyl/Benzamide) Notable Features Reference
Target Compound Benzothiazole Methyl, oxolan-2-ylmethyl Combines lipophilic (methyl) and polar (oxolane) groups
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Benzyl, methyl Oxadiazole enhances π-stacking; methoxy improves solubility
325735-96-4: 4-(diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide Dihydrothiazole Diethyl Reduced aromaticity compared to benzothiazole
951958-28-4: 4-methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide Thiazole Oxolan-2-ylmethyl, methyl Pyridine-thiazole hybrid with oxolane chain
  • The oxolan-2-ylmethyl group in the target compound and 951958-28-4 enhances solubility compared to purely alkyl substituents (e.g., diethyl in 325735-96-4) .

Substituent Effects on Sulfamoyl/Benzamide Functionality

Variations in sulfamoyl substituents modulate electronic and steric properties:

Compound ID/Name Sulfamoyl Substituents Impact on Properties Reference
Target Compound Methyl, oxolan-2-ylmethyl Balanced lipophilicity and hydrogen-bonding capacity
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl, ethyl High lipophilicity; may limit aqueous solubility
938023-07-5: 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone Ethyl, nitro Electron-withdrawing nitro group alters reactivity
  • Key Observations :
    • Methyl and oxolan-2-ylmethyl groups (target) provide moderate steric bulk compared to cyclohexyl (LMM11), which may hinder target binding .
    • Electron-withdrawing groups (e.g., nitro in 938023-07-5) are absent in the target compound, suggesting reduced electrophilic reactivity .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological properties, particularly focusing on its anti-inflammatory, antibacterial, and neuroleptic activities.

Synthesis and Characterization

The compound was synthesized through a series of chemical reactions involving the modification of benzothiazole derivatives. The synthesis typically involves the reaction of 4,5-dimethyl-1,3-benzothiazole with sulfamoyl chlorides and oxolane derivatives. Characterization was performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

1. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various studies.

Key Findings:

  • The compound exhibited significant inhibition of carrageenan-induced edema in animal models.
  • Dose-dependent responses were observed with maximum activity at higher doses (e.g., 100 mg/kg), showing up to 72.2% inhibition of inflammation .

Table 1: Anti-inflammatory Activity Results

CompoundDose (mg/kg)% Inhibition
Test Compound2530.6
Test Compound5068.8
Test Compound10072.2

2. Antibacterial Activity

The antibacterial activity was assessed against several bacterial strains including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli.

Key Findings:

  • The compound demonstrated notable antibacterial effects with zones of inhibition ranging from 24 mm to 28 mm depending on the bacterial strain tested .

Table 2: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)
Klebsiella pneumoniae28
Staphylococcus aureus24
Escherichia coli25

3. Neuroleptic Activity

Preliminary studies have indicated that the compound may possess neuroleptic properties similar to established antipsychotic medications.

Key Findings:

  • It was evaluated for its ability to inhibit apomorphine-induced stereotyped behavior in rats.
  • A good correlation between structure and activity was noted, suggesting that modifications to the benzamide structure can enhance neuroleptic effects .

Case Studies

A series of case studies have been conducted to evaluate the pharmacological effects of compounds related to this compound. These studies highlight the compound's potential in treating conditions associated with inflammation and bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.